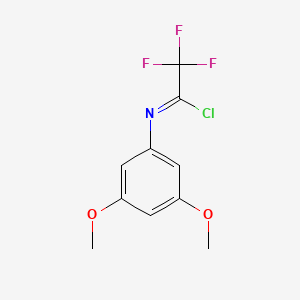
N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that features a trifluoroacetimidoyl chloride group attached to a 3,5-dimethoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 3,5-dimethoxyaniline with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,5-Dimethoxyaniline+Trifluoroacetyl chloride→N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Hydrolysis is usually performed under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Reactions: The major products are substituted imidoyl chlorides or the corresponding amides.
Hydrolysis: The major product is the corresponding amide.
Aplicaciones Científicas De Investigación
N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its reactivity towards nucleophiles. The trifluoroacetimidoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic applications to form new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,5-Dimethoxyphenyl)imidodicarbonimidic diamide
- 3,5-Dimethoxybenzylamine
- 3,5-Dichlorobenzoyl chloride
Uniqueness
N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl chloride group, which imparts distinct reactivity and chemical properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where high electrophilicity is required.
Propiedades
Fórmula molecular |
C10H9ClF3NO2 |
|---|---|
Peso molecular |
267.63 g/mol |
Nombre IUPAC |
N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3NO2/c1-16-7-3-6(4-8(5-7)17-2)15-9(11)10(12,13)14/h3-5H,1-2H3 |
Clave InChI |
BLBDWEMTKWHOLI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)N=C(C(F)(F)F)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15335535.png)

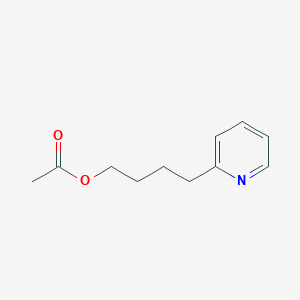
![(R)-1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine Hydrochloride](/img/structure/B15335556.png)
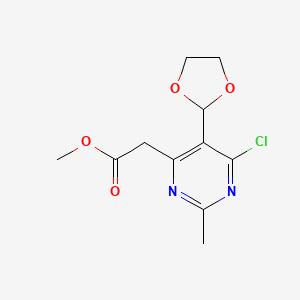

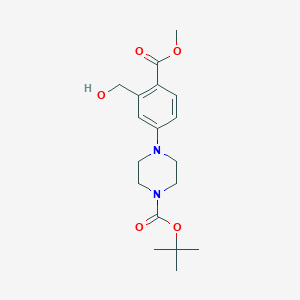
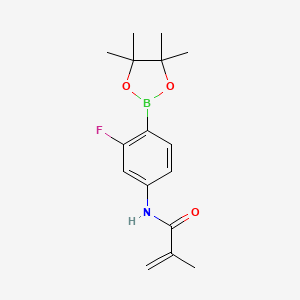
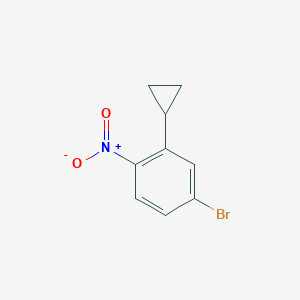
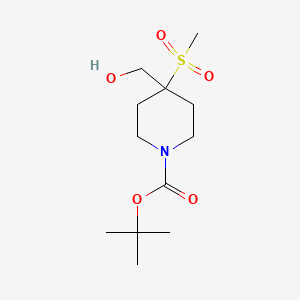
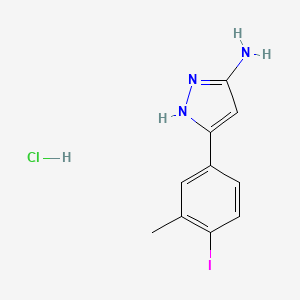
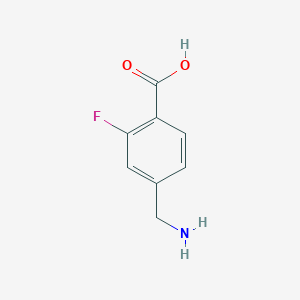
![Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B15335639.png)
